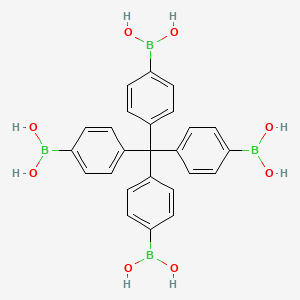

![molecular formula C20H14O3 B3028123 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol CAS No. 1620408-04-9](/img/structure/B3028123.png)

9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol

Descripción general

Descripción

The compound of interest, 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol, is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is a structural analog of various dihydroanthracene derivatives that have been synthesized and studied for their unique chemical properties and potential applications in organic electronics and as intermediates in pharmaceuticals .

Synthesis Analysis

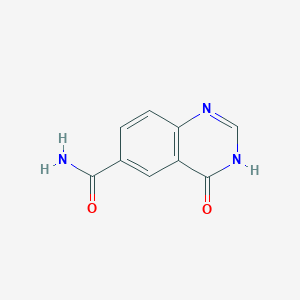

The synthesis of related dihydroanthracene derivatives often involves multi-step reactions, including methylation, reduction, and demethylation processes . For instance, 1,8-Dihydroxy-9,10-dihydroanthracene was synthesized from its anthraquinone counterpart with a total yield of 37% . Another example includes the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones, which demonstrated unusual reactivity with amines, indicating the influence of different basicities and steric effects . These synthetic routes provide insights into the possible methods that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of dihydroanthracene derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene revealed discrete molecules held together by π interactions and van der Waals forces . Another derivative, 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene, was found to have a butterfly shape with a significant dihedral angle between the annulated benzenes . These studies suggest that the molecular structure of this compound would also exhibit unique conformational features.

Chemical Reactions Analysis

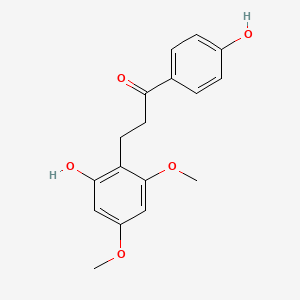

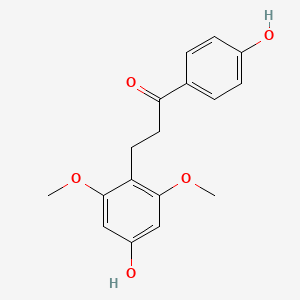

Dihydroanthracene derivatives participate in various chemical reactions. For instance, the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones with amines resulted in different products depending on the type of amine used, highlighting the compound's reactivity . Additionally, the 9,10-dehydroanthracene biradical, a related compound, was found to abstract hydrogen slowly and undergo a retro-Bergman reaction, indicating a complex reaction pathway . These findings provide a glimpse into the potential reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroanthracene derivatives are influenced by their molecular structure. For example, the redox-active dendrimers incorporating 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units exhibited remarkable electrochemical stability due to the loss of aromaticity and conformational change upon oxidation . The crystallographic analysis of 9,10-dihydro-9,10-distannaanthracenes revealed different conformations, such as a butterfly conformation and a planar structure, depending on the substituents . These studies suggest that the physical and chemical properties of this compound would be similarly affected by its specific substituents and molecular conformation.

Mecanismo De Acción

Target of Action

Given its structural similarity to other triptycene derivatives, it may interact with various biological targets, including proteins and enzymes .

Mode of Action

Its unique structure, characterized by three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton, allows for interesting interactions . The compound’s hydroxyl groups could potentially form hydrogen bonds with target molecules, influencing their function .

Biochemical Pathways

Triptycene derivatives have been used in various fields, including molecular machines, material chemistry, host-guest chemistry, bioactive compounds, and metal ligands . Therefore, it’s plausible that 1,8,13-Trihydroxytriptycene could influence a variety of biochemical pathways.

Pharmacokinetics

The presence of hydroxyl groups could potentially enhance its solubility, while its rigid structure might affect its permeability .

Result of Action

Given its potential for diverse interactions, it could have a wide range of effects depending on the specific targets and pathways involved .

Propiedades

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZJNYULBDBOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)